(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic Acid
Overview
Description
®-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydrazinyl group protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and reactivity in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid typically involves the following steps:
Formation of the Hydrazine Derivative: The initial step involves the reaction of benzyl hydrazine with a suitable protecting group, such as tert-butoxycarbonyl chloride, to form the Boc-protected hydrazine.
Coupling with Propanoic Acid: The Boc-protected hydrazine is then coupled with ®-2-bromopropanoic acid under basic conditions to form the desired product. Common reagents used in this step include bases like sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction of the hydrazinyl group can yield hydrazine derivatives.
Substitution: The Boc-protected hydrazine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds containing the hydrazone functional group, which are structurally similar and exhibit similar reactivity.
Quinazolines: These compounds share some structural features and are known for their biological activities.
Schiff Bases: These compounds also contain a hydrazine-derived functional group and are used in similar applications.
Uniqueness
®-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid is unique due to its chiral nature and the presence of the Boc-protected hydrazinyl group, which enhances its stability and reactivity. This makes it a valuable compound in the synthesis of chiral molecules and in studies involving stereochemistry.
Properties
IUPAC Name |
(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRRUKULDYLAHI-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421978 | |
Record name | AC1O1IL4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214262-82-5, 214262-83-6 | |
Record name | (2R)-2-[2-[(1,1-Dimethylethoxy)carbonyl]-1-(phenylmethyl)hydrazinyl]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214262-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC1O1IL4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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